N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-methoxy group, a benzenesulfonyl moiety, and a furan-2-yl group. The 3-methoxybenzamide scaffold is a common pharmacophore in medicinal chemistry, often associated with receptor binding and modulation .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-16-8-5-7-15(13-16)20(22)21-14-19(18-11-6-12-26-18)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOVAVXCHIKGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step often involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
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Coupling with Furan Derivative: : The benzenesulfonyl chloride is then reacted with a furan derivative, such as 2-furyl ethylamine, in the presence of a base like triethylamine. This step forms the N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl] intermediate.
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Amidation Reaction: : The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The benzenesulfonyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The methoxy group on the benzamide moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzenesulfonyl group and the furan ring suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its structural properties may contribute to the creation of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs. Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Target Selectivity: The target compound’s benzenesulfonyl and furan groups likely reduce affinity for D4 receptors compared to Compound 7, which uses a piperazine-cyanopyridine motif for enhanced dopamine receptor binding .
Lipophilicity and Pharmacokinetics: The benzenesulfonyl group increases polarity relative to Compound 7’s piperazine-cyanopyridine, which could lower blood-brain barrier penetration despite similar predicted logP values.
Therapeutic Potential: Unlike StA-NS2-2 (antiviral) or CoPo-22 (cystic fibrosis), the target compound’s application remains speculative. Its sulfonyl group may favor protein-binding interactions seen in protease inhibitors or sulfonamide antibiotics .
Research Findings and Implications
- Structural Analogues: The 3-methoxybenzamide core is versatile, with substituents dictating target specificity. For example, Compound 7’s selectivity for D4 receptors highlights the importance of heterocyclic amines in receptor binding , while CoPo-22’s quinoline group enables dual CFTR modulation .
- Synthetic Feasibility : The benzenesulfonyl group in the target compound may complicate synthesis compared to simpler analogs like StA-NS2-2 , which lacks bulky substituents .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The structure features a benzenesulfonyl group, a furan ring, and a methoxybenzamide moiety, which contribute to its biological properties.
Research indicates that compounds containing benzenesulfonamide and methoxybenzamide groups often exhibit various biological activities, including:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, likely due to their ability to interfere with bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : The inhibition of specific cellular pathways related to proliferation and apoptosis has been noted in related compounds.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related benzenesulfonamide derivatives. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains. The results are summarized in the table below:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| S. aureus | 6.63 | |
| Pseudomonas aeruginosa | 7.00 |
These findings demonstrate that the compound exhibits significant antimicrobial activity, comparable to other known antibiotics.
Anti-inflammatory Activity
In vivo studies have shown that similar sulfonamide derivatives significantly reduce inflammation in carrageenan-induced rat paw edema models. The activity was measured at various time intervals:
| Time (h) | % Inhibition |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results indicate potent anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
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Case Study on Anticancer Activity :
In a study focusing on the anticancer effects of methoxybenzamide derivatives, it was found that these compounds inhibited cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis. This mechanism was linked to the inhibition of the FtsZ protein, crucial for bacterial cell division . -
Case Study on Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis indicated that modifications on the benzenesulfonyl moiety significantly impact biological activity. For instance, introducing different substituents on the furan ring enhanced antimicrobial potency while maintaining low cytotoxicity against mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
